2-(4-Amino-3-bromophenyl)ethanol
Description
2-(4-Amino-3-bromophenyl)ethanol is a brominated aromatic ethanol derivative characterized by a phenyl ring substituted with an amino (-NH₂) group at the para position (C4) and a bromine atom at the meta position (C3). The ethanol moiety is attached to the phenyl ring at the ortho position (C2). This compound’s molecular formula is C₈H₁₀BrNO, with a molecular weight of 232.07 g/mol. Its structure combines electron-donating (amino) and electron-withdrawing (bromo) groups, which may influence its solubility, reactivity, and biological activity.
Properties
Molecular Formula |
C8H10BrNO |
|---|---|
Molecular Weight |
216.07 g/mol |
IUPAC Name |
2-(4-amino-3-bromophenyl)ethanol |
InChI |
InChI=1S/C8H10BrNO/c9-7-5-6(3-4-11)1-2-8(7)10/h1-2,5,11H,3-4,10H2 |
InChI Key |
OFWWMIZKFZGJDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CCO)Br)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 2-(4-Amino-3-bromophenyl)ethanol and its analogs:
Key Structural and Functional Differences :
Substitution Pattern: The amino and bromo groups on the phenyl ring in this compound create a unique electronic environment. The meta bromo group may sterically hinder reactions at the para amino group, unlike in (3-Amino-4-bromophenyl)methanol, where bromo and amino are adjacent .
Alcohol Group Position and Size: The ethanol chain in this compound (vs. methanol in (3-Amino-4-bromophenyl)methanol) offers greater conformational flexibility, which could influence binding to biological targets . In 2-Amino-2-(4-bromophenyl)ethanol, the amino group is on the ethanol carbon, creating a chiral center absent in the target compound. This difference impacts stereoselectivity in synthetic applications .
Biological Activity: Tyrosol analogs (e.g., 2-(4-hydroxyphenyl)ethanol) inhibit mushroom tyrosinase, as shown in . The amino and bromo groups in the target compound may similarly modulate enzyme interactions, though direct studies are lacking . Brominated aromatics often exhibit antimicrobial or anticancer properties.
Q & A
Q. What are the recommended synthetic routes for 2-(4-Amino-3-bromophenyl)ethanol, and how can intermediates be characterized?
Methodological Answer:
- Synthesis : The compound can be synthesized via bromination of 4-aminophenethyl alcohol derivatives, followed by purification using column chromatography. Aromatic bromination at the meta-position may require regioselective catalysts (e.g., FeBr₃) to avoid ortho/para byproducts .
- Characterization : Key intermediates (e.g., brominated precursors) should be analyzed via / NMR and high-resolution mass spectrometry (HRMS). For structural confirmation, single-crystal X-ray diffraction (XRD) using SHELXL for refinement is recommended .
Q. How can the stability of this compound be assessed under varying experimental conditions?
Methodological Answer:
- Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to monitor decomposition temperatures.
- Solution Stability : Use HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) to track degradation products over time at different pH levels .
- Hydrogen Bonding Analysis : Employ graph set analysis (as per Etter’s formalism) to identify intermolecular interactions in the crystalline state that influence stability .
Advanced Research Questions
Q. How can crystallographic data contradictions arise during structural refinement of this compound, and how are they resolved?
Methodological Answer:
Q. What advanced computational methods are suitable for predicting the hydrogen-bonding network of this compound in crystal lattices?
Methodological Answer:
- Quantum Mechanics (QM) : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) can optimize molecular geometry and predict hydrogen-bond strengths.
- Molecular Dynamics (MD) : Simulate packing motifs using force fields (e.g., AMBER) to assess thermodynamic stability of hydrogen-bonded aggregates .
- Software Tools : Mercury (CCDC) for visualization and CrystalExplorer for energy frameworks .
Q. How can regioselectivity challenges in synthesizing brominated derivatives of 2-(4-Aminophenyl)ethanol be addressed?
Methodological Answer:
- Directing Groups : Introduce temporary protecting groups (e.g., acetyl on the -NH₂ moiety) to steer bromination to the desired meta position .
- Catalytic Systems : Use Pd-catalyzed C–H activation for late-stage bromination, minimizing side reactions .
- Analytical Validation : Combine -NMR integration and LC-MS to quantify regioselectivity ratios .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
